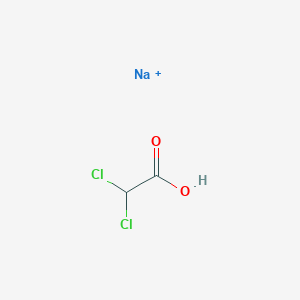
Sodium dichloroacetate
Overview
Description
Sodium dichloroacetate is a chemical compound with the molecular formula
C2HCl2NaO2
. It is a sodium salt of dichloroacetic acid and is known for its potential therapeutic applications, particularly in the field of oncology. This compound has garnered significant interest due to its ability to modulate metabolic pathways in cancer cells.Mechanism of Action
Target of Action
Sodium dichloroacetate (DCA) primarily targets the enzyme pyruvate dehydrogenase kinase (PDK) . PDK is an enzyme that plays a crucial role in cellular energy metabolism, specifically in the regulation of the pyruvate dehydrogenase complex (PDC). By inhibiting PDK, DCA effectively stimulates the activity of PDC .
Mode of Action
DCA’s interaction with its target, PDK, leads to the activation of the PDC. The PDC is a central component of cellular metabolism, responsible for the conversion of pyruvate, a product of glycolysis, into acetyl-CoA, which then enters the citric acid cycle for further energy production . By inhibiting PDK, DCA removes the inhibition on PDC, allowing for increased conversion of pyruvate to acetyl-CoA, thereby promoting oxidative phosphorylation over glycolysis .
Biochemical Pathways
The primary biochemical pathway affected by DCA is cellular energy metabolism, specifically the shift from glycolysis to oxidative phosphorylation . This shift has significant downstream effects, including a decrease in lactate production and an increase in the consumption of glucose by cells . Furthermore, DCA has been shown to stimulate angiogenesis by improving endothelial precursor cell function in an AKT/GSK-3β/Nrf2 dependent pathway .
Pharmacokinetics
The pharmacokinetics of DCA involve its absorption, distribution, metabolism, and excretion (ADME). The clearance of DCA was found to be 0.997, 0.0, and 1.69 ml x kg (-1) x min (-1) during the paleohepatic, anhepatic, and neohepatic periods, respectively . This indicates that the newly transplanted liver eliminates DCA better than the native liver .
Result of Action
The molecular and cellular effects of DCA’s action are diverse and depend on the specific context. For instance, DCA has been shown to reduce apoptosis resistance in cancer cells . In the context of vascular dementia, long-term DCA administration improved cognitive function, reduced brain infarct size and brain atrophy, increased VEGF and bFGF levels in vivo, promoted angiogenesis in damaged areas, and significantly improved endothelial precursor cell function .
Action Environment
The action, efficacy, and stability of DCA can be influenced by various environmental factors. For example, DCA is frequently found in water, and its safety has been investigated by authorities such as the U.S. and the Australian government . Furthermore, DCA can also naturally occur in a variety of red algae including Asparagopsis taxiformis . The presence of DCA in different environments and its interaction with other substances can potentially affect its action and efficacy.
Biochemical Analysis
Biochemical Properties
Sodium Dichloroacetate is a mitochondrial pyruvate dehydrogenase kinase inhibitor . It works by stimulating the Pyruvate dehydrogenase complex enzymes located in our mitochondria . When aerobic glucose oxidation and lactic acid oxidation are enabled again, normal cellular metabolism can once again take place .
Cellular Effects
This compound has been shown to have various effects on cells. For instance, it has been found to improve cognitive function in vascular dementia rats, reduce brain infarct size and brain atrophy, increase VEGF and bFGF levels in vivo, promote angiogenesis in damaged areas, and significantly improve endothelial precursor cell (EPC) function .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a mitochondrial pyruvate dehydrogenase kinase inhibitor . It exerts its effects at the molecular level by stimulating the Pyruvate dehydrogenase complex enzymes located in our mitochondria . This leads to a metabolic switch from glycolysis to oxidative phosphorylation, which can help restore proper cellular function and improve drug metabolism .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. For instance, it has been found that long-term administration of this compound can improve cognitive function in vascular dementia rats
Dosage Effects in Animal Models
In animal models, the effects of this compound have been found to vary with different dosages . For instance, this compound administration in doses ranging from 50 to 200 mg/Kg/die is associated with a decrease in tumor mass volume, proliferation rate, and metastasis dissemination in several preclinical models .
Metabolic Pathways
This compound is involved in the metabolic pathway that produces usable energy from sugar . It blocks a key enzyme, pyruvate dehydrogenase kinase, in this metabolic pathway . This can lead to a metabolic switch from glycolysis to oxidative phosphorylation .
Transport and Distribution
It is known that this compound is an orally absorbable small molecular compound , suggesting that it can be transported and distributed within the body through the bloodstream.
Subcellular Localization
Given its role as a mitochondrial pyruvate dehydrogenase kinase inhibitor , it is likely that this compound localizes to the mitochondria where it can exert its effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium dichloroacetate can be synthesized through the neutralization of dichloroacetic acid with sodium hydroxide. The reaction is typically carried out in an aqueous medium, and the product is obtained by evaporating the water and crystallizing the this compound.
Industrial Production Methods: On an industrial scale, this compound is produced by the chlorination of acetic acid to form dichloroacetic acid, which is then neutralized with sodium hydroxide. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although these are less common.
Reduction: It can be reduced to monochloroacetate under specific conditions.
Substitution: this compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles like hydroxide ions or amines.
Major Products:
Oxidation: Formation of higher oxidation state compounds.
Reduction: Monochloroacetate.
Substitution: Various substituted acetic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium dichloroacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its effects on cellular metabolism and mitochondrial function.
Industry: Utilized in the production of various chemicals and as a stabilizer in certain formulations.
Comparison with Similar Compounds
Monochloroacetate: Similar in structure but with only one chlorine atom.
Trichloroacetate: Contains three chlorine atoms and has different chemical properties.
Dichloroacetic Acid: The parent acid of sodium dichloroacetate.
Comparison: this compound is unique in its ability to modulate metabolic pathways in cancer cells, a property not shared by monochloroacetate or trichloroacetate. Dichloroacetic acid, while similar, is less stable and more corrosive compared to its sodium salt form.
Properties
CAS No. |
2156-56-1 |
|---|---|
Molecular Formula |
C2H2Cl2NaO2 |
Molecular Weight |
151.93 g/mol |
IUPAC Name |
sodium;2,2-dichloroacetate |
InChI |
InChI=1S/C2H2Cl2O2.Na/c3-1(4)2(5)6;/h1H,(H,5,6); |
InChI Key |
ZOXHFYPCZQICQD-UHFFFAOYSA-N |
SMILES |
C(C(=O)[O-])(Cl)Cl.[Na+] |
Isomeric SMILES |
C(C(=O)[O-])(Cl)Cl.[Na+] |
Canonical SMILES |
C(C(=O)O)(Cl)Cl.[Na] |
Appearance |
Solid powder |
boiling_point |
194 °C |
density |
Relative density (water = 1): 1.56 |
melting_point |
13.5 °C |
Key on ui other cas no. |
2156-56-1 79-43-6 |
physical_description |
COLOURLESS LIQUID WITH PUNGENT ODOUR. |
Pictograms |
Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Solubility in water: miscible |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Acid, Bichloroacetic Acid, Dichloroacetic Bichloroacetic Acid Dichloroacetate, Potassium Dichloroacetate, Sodium Dichloroacetic Acid Potassium Dichloroacetate Sodium Dichloroacetate |
vapor_density |
Relative vapor density (air = 1): 4.4 |
vapor_pressure |
Vapor pressure, Pa at 20 °C: 19 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



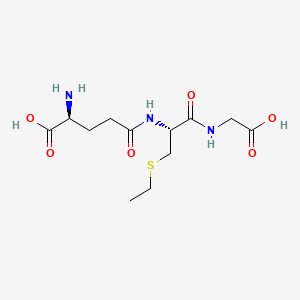

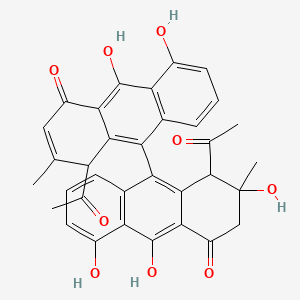

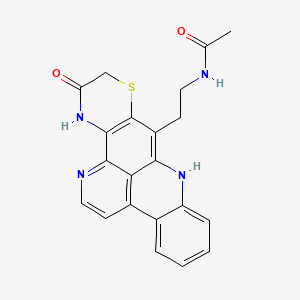

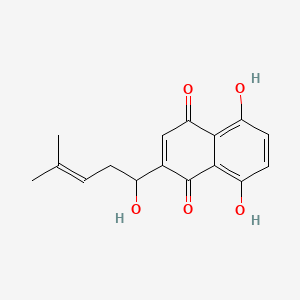


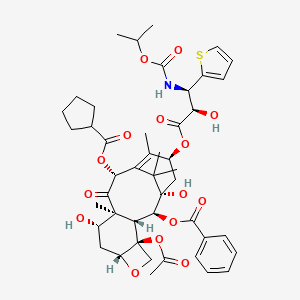

![3-[[4-[5-[(3-Carboxyphenyl)carbamoyl]-1,3-dioxoisoindol-2-yl]benzoyl]amino]benzoic acid](/img/structure/B1680980.png)
![1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(1-methyl-2-phenylpyrrolo[2,3-b]pyridin-3-yl)prop-2-en-1-one](/img/structure/B1680983.png)
